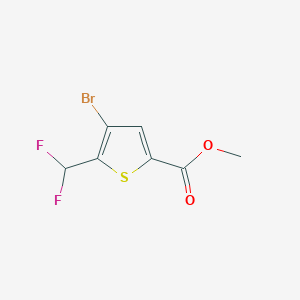![molecular formula C19H24O6 B2747597 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene CAS No. 72046-73-2](/img/structure/B2747597.png)
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene is an organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene typically involves the reaction of 1,3,5-trimethoxybenzene with 2,4,6-trimethoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully de-methoxylated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene involves its interaction with various molecular targets. For instance, it can inhibit enzymes like tubulin, which is crucial for cell division, thereby exhibiting anti-cancer properties. The compound can also interact with receptors and proteins involved in signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler analog with fewer methoxy groups.
2,4,6-Trimethoxybenzyl chloride: A precursor used in the synthesis of the target compound.
1,2,3,4-Tetramethoxybenzene: Another methoxy-substituted benzene derivative with different substitution patterns
Uniqueness
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interaction with biological targets. This unique structure allows it to exhibit properties that are distinct from its analogs, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3,5-trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-20-12-7-16(22-3)14(17(8-12)23-4)11-15-18(24-5)9-13(21-2)10-19(15)25-6/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSDGTUUWXWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC2=C(C=C(C=C2OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2747514.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2747516.png)


![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2747524.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)
![N-(cyanomethyl)-2-[(2-methylphenyl)methoxy]benzamide](/img/structure/B2747527.png)

![6-Tert-butyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2747530.png)
![1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea](/img/structure/B2747532.png)

![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)

